molecular formula C12H13N3OS B3841288 N-(6-methylpyridin-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

N-(6-methylpyridin-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B3841288
M. Wt: 247.32 g/mol
InChI Key: MSDYXAYWJVBWAU-UHFFFAOYSA-N
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Description

N-(6-methylpyridin-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methyl group at the 6-position and a thiazole ring substituted with a methyl group at the 2-position

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-8-4-3-5-11(13-8)15-12(16)6-10-7-17-9(2)14-10/h3-5,7H,6H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDYXAYWJVBWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CC2=CSC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylpyridin-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Coupling of the Rings: The final step involves coupling the thiazole and pyridine rings through an acetamide linkage. This can be achieved by reacting the appropriate thiazole derivative with a pyridine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridine and thiazole rings, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiazole rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has several scientific research applications:

    Chemistry: It can serve as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: It may be used in the development of advanced materials, such as polymers or catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide depends on its specific application:

    Biological Activity: If the compound exhibits biological activity, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved would depend on the nature of the interaction and the biological system being studied.

    Material Science: In materials science, the compound’s mechanism of action would relate to its role in the formation or modification of materials, such as through polymerization or catalysis.

Comparison with Similar Compounds

    N-(6-methylpyridin-2-yl)-2-(2-methylthiazol-4-yl)acetamide: A closely related compound with similar structural features.

    N-(pyridin-2-yl)-2-(thiazol-4-yl)acetamide: Lacks the methyl groups, which may affect its reactivity and applications.

    N-(6-chloropyridin-2-yl)-2-(2-methylthiazol-4-yl)acetamide: Substitution of the methyl group with a chlorine atom can lead to different chemical properties and applications.

Uniqueness: N-(6-methylpyridin-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is unique due to the presence of both methyl-substituted pyridine and thiazole rings, which can influence its chemical reactivity, biological activity, and material properties. The specific arrangement of these functional groups allows for diverse applications and potential advantages over similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(6-methylpyridin-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide
Reactant of Route 2
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N-(6-methylpyridin-2-yl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide

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